DNMT3B Inhibition Potency and Selectivity Over DNMT1 – Comparison to Nanaomycin A and RG108
In a fluorogenic endonuclease-coupled assay, the compound exhibits an IC50 of 900 nM against human recombinant DNMT3B, placing it in the mid-nanomolar range [1]. By comparison, the reference DNMT inhibitor RG108 shows an IC50 of 0.9 μM (900 nM) against DNMT3B in the same assay format, indicating comparable potency [2]. However, RG108 is a pan-DNMT inhibitor with significant activity against DNMT1, whereas the target compound's selectivity profile (DNMT3B vs. DNMT1) remains to be fully characterized, representing a critical differentiator for users seeking DNMT3B-specific tool compounds.
| Evidence Dimension | DNMT3B inhibition IC50 |
|---|---|
| Target Compound Data | 900 nM |
| Comparator Or Baseline | RG108: 900 nM; Nanaomycin A: 1.5 μM |
| Quantified Difference | Comparable potency to RG108; ~1.7-fold more potent than Nanaomycin A |
| Conditions | Fluorogenic assay using human recombinant DNMT3B and CpG-containing hairpin oligonucleotide substrate |
Why This Matters
Users seeking a DNMT3B inhibitor with potency comparable to RG108 but with a distinct spirocyclic chemotype for structure-activity relationship (SAR) diversification should prioritize this compound over standard pan-DNMT inhibitors.
- [1] BindingDB Entry BDBM50389497. IC50 = 900 nM for DNMT3B. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50389497 (accessed 2026-04-30). View Source
- [2] Newton AS et al. Structure-Guided Identification of DNMT3B Inhibitors. ACS Med Chem Lett. 2020;11(5):971-976. Table 1. RG108 IC50 = 0.9 μM; Nanaomycin A IC50 = 1.5 μM. https://pmc.ncbi.nlm.nih.gov/articles/PMC7236258/ (accessed 2026-04-30). View Source
